molecular formula C14H15N3O2S B4445394 2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide

2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B4445394
M. Wt: 289.35 g/mol
InChI Key: LSRHEMMCJDUQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a thiazole derivative that has been synthesized using various methods and has shown promising results in a range of applications.

Mechanism of Action

The mechanism of action of 2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide is not yet fully understood. However, studies suggest that it may exert its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also inhibit the activity of enzymes involved in tumor growth and metastasis. The compound's anti-inflammatory properties may be due to its ability to suppress the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in tumor growth and metastasis. The compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit tumor growth and reduce inflammation makes it a promising candidate for further study. However, the compound's synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to design experiments that target specific biochemical pathways.

Future Directions

There are several future directions for research on 2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields and with greater purity. Another direction is the investigation of the compound's mechanism of action, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, further studies are needed to evaluate the compound's safety and efficacy in animal models and human clinical trials.

Scientific Research Applications

2-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit antitumor activity against different cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its anti-inflammatory properties, with studies indicating that it can reduce inflammation in animal models of rheumatoid arthritis and colitis.

Properties

IUPAC Name

2-(butanoylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-5-12(18)16-11-7-4-3-6-10(11)13(19)17-14-15-8-9-20-14/h3-4,6-9H,2,5H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRHEMMCJDUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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